6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione

Description

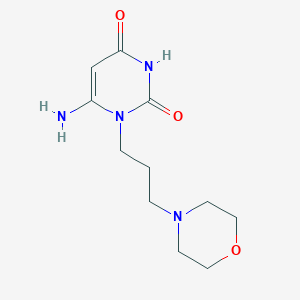

6-Amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is a substituted uracil derivative with a morpholine-containing side chain. Its molecular formula is C₁₁H₁₈N₄O₃, and it has a molecular weight of 254.29 g/mol (CAS: 924846-85-5) . The compound features:

- A pyrimidine-2,4-dione core with an amino group at position 4.

This structural motif is significant in medicinal chemistry, as pyrimidine-2,4-dione derivatives are known for antiviral, anticancer, and enzyme-inhibitory activities .

Propriétés

IUPAC Name |

6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIKOWUNGYQAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the morpholinylpropyl side chain. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Analyse Des Réactions Chimiques

Nucleophilic Alkylation at the Pyrimidine Nitrogen

The morpholinopropyl side chain is introduced via alkylation reactions using 3-morpholin-4-ylpropyl halides or tosylates. For example:

textPyrimidine-dione precursor + 3-morpholin-4-ylpropyl bromide → Target compound

Conditions :

Key findings :

-

Alkylation efficiency depends on steric hindrance at the nitrogen site.

-

Yields range from 45–72% for similar pyrimidine derivatives .

Acylation of the Amino Group

The primary amino group undergoes acetylation or benzoylation :

text6-Amino derivative + Acetic anhydride → N-Acetylated product

Conditions :

-

Reagents: Ac₂O, benzoyl chloride, or sulfonic acid derivatives

-

Catalyst: Pyridine or DMAP

Notable results :

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes:

text6-Amino derivative + RCHO → Imine product

Conditions :

Applications :

Functionalization of the Morpholine Ring

The morpholine moiety undergoes quaternization or oxidation :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Quaternization | Methyl iodide, K₂CO₃, DMF, 50°C, 12h | N-Methylmorpholinium derivative |

| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 6h | Morpholine N-oxide |

Challenges :

Substitution at Pyrimidine Oxygen

The carbonyl oxygen can be replaced via chlorination followed by nucleophilic substitution:

textPyrimidine-dione + POCl₃ → Chlorinated intermediate → Substitution with amines/thiols

Conditions :

Outcomes :

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling modifies the pyrimidine ring:

textHalogenated derivative + Aryl boronic acid → Biaryl product

Conditions :

Efficiency :

Stability Under Acidic/Basic Conditions

Hydrolysis studies reveal:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression. The structural similarity of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione to known kinase inhibitors suggests potential efficacy in targeting cancer pathways .

2. Analgesic Properties

Preliminary studies suggest that compounds similar to this compound may exhibit analgesic effects comparable to morphine and other opioids. In particular, research into related pyrimidine derivatives has highlighted their ability to modulate pain pathways through cyclooxygenase inhibition and opioid receptor activation .

3. Neuropharmacological Effects

The morpholine moiety in the compound may contribute to neuropharmacological effects. Morpholine-containing compounds have been studied for their ability to interact with neurotransmitter systems, potentially leading to anxiolytic or sedative effects. This aspect warrants further investigation into the neuropharmacological profile of this compound .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

A study investigated a series of pyrimidine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Case Study 2: Pain Management Research

In a pain management study, researchers evaluated the analgesic properties of several pyrimidine derivatives. The findings revealed that certain compounds exhibited pain relief comparable to traditional analgesics while presenting a lower risk of addiction . This positions this compound as a potential candidate for further development.

Mécanisme D'action

The mechanism of action of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Diversity : The 1-position substituent varies widely, including alkyl (e.g., ethyl, propyl), aromatic (p-tolyl, benzyl), and heterocyclic (morpholinylpropyl) groups.

- Morpholine Advantage : The morpholinylpropyl group in the target compound likely improves water solubility and bioavailability compared to hydrophobic groups like benzyl or cyclohexyl .

- Synthetic Accessibility : Cyclopropyl analogs (18c, 18d) have moderate yields (40–53%), while complex substituents (e.g., p-tolyl) require multi-step syntheses .

Physicochemical Properties

Solubility : Morpholine-containing compounds generally show improved aqueous solubility compared to purely alkyl or aromatic derivatives .

Activité Biologique

6-Amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 924846-85-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a morpholine moiety, which is known to enhance the pharmacological properties of various drug candidates. Its structure can be represented as follows:

- Molecular Formula: C₁₁H₁₈N₄O₃

- Molecular Weight: 254.29 g/mol

The compound is characterized by its pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of the amino group and the morpholine side chain are critical for its interactions with biological targets.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Pyrimidines are often evaluated for their ability to inhibit enzymes such as carbonic anhydrases and cholinesterases, which are crucial in various physiological processes and disease mechanisms. For example, Mannich bases derived from similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that modifications in the pyrimidine scaffold can lead to enhanced biological activity .

Case Studies

A notable case study involved the synthesis of Mannich bases incorporating morpholine derivatives, which exhibited strong inhibitory effects on AChE and BChE at nanomolar concentrations. These findings highlight the potential of this compound as a lead compound for developing new cholinesterase inhibitors .

Structure-Activity Relationship (SAR)

The structural components of this compound play a pivotal role in its biological activity:

- Amino Group: Enhances solubility and potential hydrogen bonding with biological targets.

- Morpholine Ring: Increases lipophilicity and may improve cell membrane permeability.

- Pyrimidine Core: Provides a versatile scaffold for further modifications aimed at optimizing activity.

Q & A

Basic: What are the key steps in synthesizing 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione?

Methodological Answer:

The synthesis typically involves N-alkylation of a pyrimidine-dione core. For example:

Core Preparation : Start with 6-aminouracil derivatives (e.g., 6-amino-1-cyclopropylpyrimidine-2,4-dione) as the base structure .

Alkylation : React with 3-morpholin-4-ylpropyl iodide or bromide under nucleophilic substitution conditions. This step often uses polar aprotic solvents (e.g., DMF, acetonitrile) and bases like K₂CO₃ to deprotonate the NH group, facilitating alkylation .

Purification : Isolate the product via column chromatography or recrystallization. Yields vary (40–53%) depending on steric and electronic effects of substituents .

Key Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 4.91 ppm for NH₂ protons in similar compounds) and HRMS for molecular ion validation .

Advanced: How can reaction conditions be optimized for higher N-alkylation yields?

Methodological Answer:

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrimidine NH group compared to protic solvents .

- Base Choice : Strong bases (e.g., NaH) may improve deprotonation but risk side reactions. Mild bases (K₂CO₃) are often preferred for controlled alkylation .

- Temperature Control : Reflux conditions (80–100°C) accelerate reactions but require monitoring to avoid decomposition .

Example : Ethylation of 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide in DMF/K₂CO₃ achieved 40% yield, while propyl analogues reached 53% under similar conditions .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- ¹H NMR : Identifies protons on the pyrimidine ring (e.g., NH₂ at δ 4.90–5.21 ppm) and morpholinopropyl chain (e.g., morpholine-OCH₂ at δ 3.40–3.70 ppm) .

- ¹³C NMR : Confirms carbonyl groups (C=O at ~160–170 ppm) and quaternary carbons in the pyrimidine ring .

- HRMS : Matches the molecular ion ([M+H]⁺) to the theoretical mass (e.g., C₁₁H₁₉N₅O₃ requires m/z 281.14) .

Advanced: How do substituents on the pyrimidine ring influence bioactivity?

Methodological Answer:

- Amino Group (Position 6) : Critical for hydrogen bonding with biological targets (e.g., HIV reverse transcriptase or antimicrobial enzymes). Derivatization (e.g., azide introduction) can modulate activity .

- Morpholinopropyl Chain (Position 1) : Enhances solubility and membrane permeability due to morpholine’s hydrophilic nature. Analogues with bulkier substituents show reduced antimicrobial activity, suggesting steric limitations in target binding .

Contradiction Note : While 5-methyl-6-thiazolyl derivatives exhibit potent anti-Staphylococcus aureus activity (MIC = 2 µg/mL), benzyl-substituted analogues are less active, highlighting substituent-dependent efficacy .

Advanced: What strategies enable functionalization of the amino group for further derivatization?

Methodological Answer:

- Schiff Base Formation : React with aldehydes (e.g., 4-hydroxycoumarin) in water under reflux to form imine linkages. Catalysts like thiourea improve yields (up to 93%) .

- Azide Introduction : Treat with NaNO₂/HCl followed by NaN₃ to convert NH₂ to N₃, enabling click chemistry applications .

Example : 6-Azidopyrimidine-2,4-dione was synthesized via diazotization-azidation, confirmed by IR (2100 cm⁻¹ for N₃) .

Basic: How is the compound’s purity assessed during synthesis?

Methodological Answer:

- HPLC : Uses C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .

- Melting Point : Sharp melting ranges (e.g., 154–155°C for propyl analogues) indicate crystalline purity .

- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .

Advanced: What computational methods predict the compound’s pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., HIV capsid proteins) to assess binding affinity .

- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and CNS permeability. The morpholinopropyl group reduces logP, enhancing aqueous solubility compared to alkyl chains .

Contradiction Analysis: Why do similar compounds show varying bioactivity despite structural homology?

Methodological Answer:

Contradictions arise from:

- Steric Effects : Bulkier substituents (e.g., 4-methylbenzyl) hinder target binding, reducing antimicrobial activity despite similar electronic profiles .

- Solubility Differences : Morpholinopropyl enhances solubility, improving bioavailability vs. hydrophobic chains (e.g., n-heptyl) .

Example : 6-Amino-3-methyl derivatives show 0.98 structural similarity to the parent compound but 10-fold lower antifungal activity due to altered hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.